BMH-9

Description

Structure

3D Structure

Properties

CAS No. |

457937-39-2 |

|---|---|

Molecular Formula |

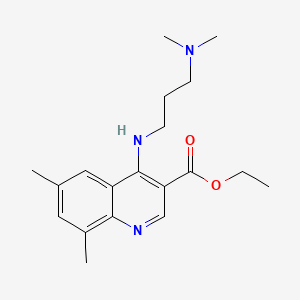

C19H27N3O2 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate |

InChI |

InChI=1S/C19H27N3O2/c1-6-24-19(23)16-12-21-17-14(3)10-13(2)11-15(17)18(16)20-8-7-9-22(4)5/h10-12H,6-9H2,1-5H3,(H,20,21) |

InChI Key |

DRDAFDJAYXZMJW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCCN(C)C |

Appearance |

Solid powder |

Other CAS No. |

457937-39-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMH-9; BMH 9; BMH9; |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. The document details the synthetic strategy, experimental protocols, and relevant data, presented in a clear and structured format to aid in research and development.

Synthetic Strategy

The synthesis of the target compound is achieved through a two-stage process. The first stage involves the construction of the core quinoline scaffold, followed by a functionalization step in the second stage.

Stage 1: Synthesis of the Key Intermediate, Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate

The initial phase focuses on the preparation of a key chloro-substituted quinoline intermediate. This is accomplished via a well-established cyclization reaction followed by chlorination. The Gould-Jacobs reaction provides an effective method for the formation of the 4-hydroxyquinoline core from an appropriately substituted aniline and diethyl ethoxymethylenemalonate. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), yields the desired 4-chloroquinoline derivative.

Stage 2: Nucleophilic Aromatic Substitution

The final step in the synthesis involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The chlorine atom at the 4-position of the quinoline ring is displaced by the primary amine of 3-(dimethylamino)propylamine. This reaction is typically facilitated by heating in a suitable solvent and may be carried out under conventional heating or microwave irradiation to afford the final product, Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

Experimental Protocols

Stage 1: Synthesis of Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate

Step 1: Synthesis of Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate

This step utilizes the Gould-Jacobs reaction.

-

Reactants: 2,4-Dimethylaniline and Diethyl ethoxymethylenemalonate.

-

Procedure: A mixture of 2,4-dimethylaniline and diethyl ethoxymethylenemalonate is heated. The reaction proceeds through an initial condensation to form an intermediate, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline derivative. High temperatures, often achieved by using a high-boiling solvent like diphenyl ether or through microwave irradiation, are typically required for the cyclization step.[1][2][3]

-

Work-up and Purification: Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.

Step 2: Synthesis of Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate

-

Reactant: Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate.

-

Reagent: Phosphorus oxychloride (POCl₃).

-

Procedure: The 4-hydroxyquinoline derivative is treated with an excess of phosphorus oxychloride, which serves as both the chlorinating agent and the solvent. The reaction mixture is heated to reflux to drive the conversion.

-

Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., ammonia or sodium bicarbonate solution). The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed, dried, and concentrated. The product can be further purified by column chromatography.

Stage 2: Synthesis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

-

Reactants: Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate and 3-(Dimethylamino)propylamine.

-

Procedure: The 4-chloroquinoline intermediate is dissolved in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). An excess of 3-(dimethylamino)propylamine is added, and the mixture is heated. The reaction progress can be monitored by thin-layer chromatography (TLC). Microwave irradiation can also be employed to reduce reaction times.

-

Work-up and Purification: After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent and an aqueous basic solution. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The final product is purified by column chromatography on silica gel.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2,4-Dimethylaniline | C₈H₁₁N | 121.18 | Liquid |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Liquid |

| Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate | C₁₄H₁₅NO₃ | 245.28 | Solid |

| Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | C₁₄H₁₄ClNO₂ | 263.72 | Solid |

| 3-(Dimethylamino)propylamine | C₅H₁₄N₂ | 102.18 | Liquid |

| Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate | C₂₀H₂₉N₃O₂ | 343.47 | Solid/Oil |

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for the target compound.

Potential Signaling Pathway Context

Quinoline derivatives are known to interact with various biological targets. For instance, some 4-aminoquinolines exhibit anti-malarial activity by interfering with heme detoxification in the parasite's food vacuole. While the specific biological activity of the title compound is not detailed here, a generalized signaling pathway diagram illustrates a potential mechanism of action for a hypothetical quinoline-based kinase inhibitor.

Caption: Hypothetical kinase inhibition pathway.

References

No Published Data on the Mechanism of Action for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

A comprehensive review of publicly available scientific literature and databases has revealed no specific information regarding the mechanism of action, biological activity, or associated signaling pathways for the compound Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

Extensive searches for this specific molecule did not yield any published studies detailing its biological effects, quantitative data (such as IC50 or Ki values), or the experimental protocols that would be necessary to create an in-depth technical guide as requested. The information necessary to construct signaling pathway diagrams, detail experimental workflows, or present structured data tables is not available in the public domain.

This suggests that the compound may be a novel chemical entity that has not yet been characterized in the scientific literature, a proprietary compound undergoing internal research and development within a private organization, or a compound that has been synthesized but not yet biologically evaluated or reported on.

For researchers, scientists, and drug development professionals interested in this molecule, further investigation would require either direct access to unpublished research data or the initiation of new biological studies to determine its pharmacological profile. Without such primary data, any discussion of its mechanism of action would be purely speculative.

It is important to note that while information on structurally related quinoline derivatives exists, extrapolating those findings to this specific compound would be scientifically unsound without direct experimental evidence. The presence and position of the dimethyl groups on the quinoline core, along with the specific side chain, can drastically alter the pharmacological properties of a molecule.

Therefore, at this time, it is not possible to provide the requested in-depth technical guide, quantitative data, experimental protocols, or visualizations for the mechanism of action of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

In-Depth Technical Guide: Physicochemical Properties of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate. Due to the limited availability of experimental data for this specific compound in public databases, this guide presents predicted values generated from computational models alongside detailed, standardized experimental protocols for their laboratory determination. This information is crucial for researchers in drug discovery and development to understand the compound's behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate. These values were computationally generated and should be confirmed through experimental validation.

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C20H29N3O2 | - |

| Molecular Weight | 343.46 g/mol | - |

| IUPAC Name | Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate | - |

| SMILES | CCOC(=O)c1c(ncc2cc(C)cc(C)c12)NCCC(N(C)C) | - |

| CAS Number | Not available | - |

| Predicted logP | 3.5 - 4.5 | ALOGPS, ChemDraw |

| Predicted pKa (most basic) | 9.0 - 10.0 (tertiary amine) | ACD/pKa DB |

| Predicted Solubility | Low to moderate in water | Based on logP and structure |

| Predicted Melting Point | 150 - 180 °C | Based on similar structures |

| Predicted Boiling Point | > 450 °C | Based on similar structures |

Experimental Protocols for Physicochemical Property Determination

Accurate characterization of the physicochemical properties is a critical step in the drug development pipeline. The following are detailed protocols for the experimental determination of key parameters for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

Melting Point Determination

The melting point is a fundamental physical property indicative of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Fisher-Johns or similar)[1]

-

Capillary tubes (sealed at one end)[2]

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the compound is thoroughly dried and finely powdered using a mortar and pestle.[2]

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[2][3]

-

Place the capillary tube in the heating block of the melting point apparatus.[1]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.[1]

-

Reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the substance first begins to melt (T1) and the temperature at which it is completely liquid (T2). The melting point range is reported as T1-T2.[4] For a pure substance, this range should be narrow.[2]

Aqueous Solubility Determination

Solubility is a critical factor influencing a drug's absorption and bioavailability.

Apparatus:

-

Shake-flask apparatus or orbital shaker in a temperature-controlled environment.

-

pH meter

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Procedure (Shake-Flask Method):

-

Prepare a series of buffers at different physiological pH values (e.g., 1.2, 4.5, 6.8, 7.4).

-

Add an excess amount of the compound to a known volume of each buffer in separate flasks.

-

Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the suspensions to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

The solubility is expressed in mg/mL or µg/mL at each pH.

pKa Determination by Potentiometric Titration

The ionization constant (pKa) is crucial for understanding a drug's behavior in different pH environments of the body.

Apparatus:

-

Potentiometer with a pH electrode[5]

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)[5][6]

Procedure:

-

Calibrate the pH meter using standard buffers of known pH (e.g., 4, 7, and 10).[5][6]

-

Accurately weigh a small amount of the compound and dissolve it in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

To determine the pKa of the basic amine function, titrate the solution with a standardized solution of HCl, adding the titrant in small, precise increments.[5]

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the titration curve.[7]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and its ability to cross cell membranes.

Apparatus:

-

Separatory funnels

-

Orbital shaker

-

Centrifuge

-

Analytical method for concentration determination (e.g., HPLC or UV-Vis)

-

1-Octanol and water (pre-saturated with each other)

Procedure (Shake-Flask Method):

-

Prepare a stock solution of the compound in either water or 1-octanol.

-

Add a known volume of this stock solution to a separatory funnel containing known volumes of both 1-octanol and water (pre-saturated with each other).

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.[8]

-

Allow the two phases to separate completely. A centrifuge can be used to aid separation if an emulsion forms.

-

Carefully collect samples from both the aqueous and the octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

-

LogP is the base-10 logarithm of the partition coefficient.

Workflow and Data Integration

The determination of these physicochemical properties is an interconnected process. The results from one experiment often inform the conditions for another. For example, understanding the pKa and solubility is crucial for designing a relevant logP experiment.

Caption: Workflow for experimental physicochemical property determination.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

Structure Elucidation of Ethyl 4-[3-(Dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structure elucidation of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate, a substituted quinoline derivative. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from closely related 4-aminoquinoline analogues to present a comprehensive approach to its synthesis, characterization, and structural verification. The methodologies and expected analytical data outlined herein serve as a robust framework for researchers engaged in the synthesis and characterization of novel quinoline-based compounds.

Introduction

Quinolines, particularly 4-aminoquinoline derivatives, are a significant class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The specific compound, Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate, features a 4-aminoquinoline core functionalized with a dimethylaminopropylamino side chain at the C4 position and methyl groups at the C6 and C8 positions of the quinoline ring. These structural motifs are known to influence the compound's pharmacokinetic and pharmacodynamic properties. The elucidation of its precise chemical structure is paramount for understanding its structure-activity relationships (SAR) and for the development of potential therapeutic agents.

Proposed Synthesis Pathway

The synthesis of the title compound can be logically approached through a two-step process, beginning with the formation of a chlorinated quinoline intermediate, followed by a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate

A common method for the chlorination of 4-hydroxyquinolines involves the use of phosphorus oxychloride (POCl₃).

-

To a round-bottom flask, add Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate.

-

Slowly add an excess of phosphorus oxychloride (POCl₃) to the flask at room temperature.

-

Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

The final product is synthesized via a nucleophilic aromatic substitution reaction.

-

Dissolve Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate in a suitable solvent such as methanol or N-methyl-2-pyrrolidone (NMP) in a round-bottom flask.

-

Add an equimolar amount of 3-(dimethylamino)propylamine to the solution.

-

Add a base, such as triethylamine or potassium carbonate, to act as a scavenger for the HCl generated during the reaction.

-

Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

Structure Elucidation and Data Presentation

The structure of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-8.7 | s | 1H | H2 (quinoline ring) |

| ~7.8-8.0 | s | 1H | H5 (quinoline ring) |

| ~7.4-7.6 | s | 1H | H7 (quinoline ring) |

| ~4.2-4.4 | q | 2H | -OCH₂CH₃ |

| ~3.4-3.6 | t | 2H | -NHCH₂- |

| ~2.5-2.7 | s | 6H | Ar-CH₃ (at C6 and C8) |

| ~2.3-2.5 | t | 2H | -CH₂N(CH₃)₂ |

| ~2.2-2.3 | s | 6H | -N(CH₃)₂ |

| ~1.8-2.0 | p | 2H | -NHCH₂CH₂CH₂- |

| ~1.3-1.5 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168-170 | C=O (ester) |

| ~155-158 | C4 (quinoline ring) |

| ~148-150 | C8a (quinoline ring) |

| ~145-147 | C2 (quinoline ring) |

| ~135-138 | C6, C8 (quinoline ring) |

| ~125-130 | C5, C7 (quinoline ring) |

| ~120-122 | C4a (quinoline ring) |

| ~105-108 | C3 (quinoline ring) |

| ~60-62 | -OCH₂CH₃ |

| ~55-58 | -CH₂N(CH₃)₂ |

| ~45-48 | -N(CH₃)₂ |

| ~42-45 | -NHCH₂- |

| ~25-28 | -NHCH₂CH₂CH₂- |

| ~20-22 | Ar-CH₃ (at C6 and C8) |

| ~14-16 | -OCH₂CH₃ |

Predicted Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | Calculated for C₂₀H₂₉N₃O₂ + H⁺ |

| Fragmentation patterns | Expected to show losses of the ethyl group (-29), the ester group (-73), and cleavage of the alkylamino side chain. |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | N-H stretch (secondary amine) |

| ~2900-3000 | C-H stretch (aliphatic) |

| ~1680-1720 | C=O stretch (ester) |

| ~1580-1620 | C=N, C=C stretch (aromatic) |

| ~1100-1300 | C-O stretch (ester) |

Logical Workflow for Structure Elucidation

The process of confirming the structure of a newly synthesized compound follows a logical progression from synthesis to purification and finally to spectroscopic analysis.

Conclusion

The structural elucidation of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate relies on a systematic approach involving targeted synthesis followed by comprehensive spectroscopic analysis. While direct experimental data for this specific molecule is not widely published, the protocols and expected data presented in this guide, based on established chemical principles and data from analogous compounds, provide a solid foundation for its successful synthesis and characterization. This information is critical for researchers aiming to explore the therapeutic potential of novel 4-aminoquinoline derivatives.

Unlocking the Therapeutic Potential of Quinoline-3-Carboxylates: A Technical Guide to Target Identification

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate and its structurally related analogs. While specific research on this exact molecule is limited, the broader class of quinoline-3-carboxylates and 4-aminoquinolines has emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document synthesizes the current understanding of their potential mechanisms of action, focusing on key therapeutic areas such as oncology, infectious diseases, and neurology. Detailed experimental protocols for assessing these activities and quantitative data from relevant studies are presented to facilitate further research and development in this area.

Introduction

The quinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous approved therapeutic agents. The functionalization of this heterocyclic system, particularly at the 3 and 4-positions, has led to the development of compounds with diverse pharmacological profiles. Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate belongs to a class of compounds that combines the quinoline-3-carboxylate moiety with a 4-amino substituent, suggesting a potential for multifaceted biological activity. This guide explores the probable therapeutic targets of this compound class by examining the established activities of its structural relatives.

Potential Therapeutic Targets and Mechanisms of Action

Based on the available literature for structurally similar quinoline derivatives, several key therapeutic targets and pathways can be inferred.

Oncology

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.

-

Topoisomerase Inhibition: Certain quinoline-carboxamides are putative inhibitors of topoisomerases, enzymes critical for DNA replication and repair.[1] By stabilizing the topoisomerase-DNA complex, these compounds can induce double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Numerous studies have shown that quinoline-3-carboxylate derivatives can induce apoptosis in cancer cells. This programmed cell death is often mediated through the upregulation of intrinsic pathways. The molecular mechanism can involve the activation of caspase-3 and caspase-9, a decrease in the mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).[2] Some quinoline derivatives have been shown to induce apoptosis through both extrinsic and intrinsic pathways, involving the activation of caspase-8, -9, and -3, and an increase in Fas protein levels.[3]

-

Modulation of Signaling Pathways: The anticancer activity of 4-aminoquinolines has been linked to the inhibition of critical cell survival pathways, such as the PI3K/Akt/mTOR pathway. By disrupting this pathway, these compounds can inhibit cell growth, proliferation, and survival.

-

Autophagy Inhibition: The lysosomotropic nature of 4-aminoquinolines allows them to accumulate in lysosomes, leading to an increase in lysosomal pH and the inhibition of autophagic flux. This disruption of autophagy can enhance the efficacy of conventional chemotherapeutic agents. A novel synthetic quinoline derivative, DFIQ, has been shown to induce both apoptosis and autophagy in non-small cell lung carcinoma cells.[4]

Infectious Diseases

-

Antimalarial Activity: 4-aminoquinolines are a well-established class of antimalarial drugs. Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This leads to the accumulation of toxic free heme, which damages parasitic membranes and results in parasite death.

-

Antibacterial Activity: Fluoroquinolones, a class of antibiotics containing a quinoline ring, function by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. This prevents bacterial DNA replication and transcription, leading to bacterial cell death.

Neurology

-

Ion Channel Modulation: The broad pharmacological spectrum of quinoline carboxamides includes activity at ion channels.[5] While specific targets for the compound are not yet identified, this suggests a potential for modulating neuronal excitability and signaling.

-

G Protein-Coupled Receptor (GPCR) Modulation: Quinoline and isoquinoline derivatives have been identified as allosteric modulators and agonists of the glucagon subfamily of GPCRs. This opens up possibilities for their use in metabolic and endocrine disorders.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of representative quinoline-3-carboxylate and 4-aminoquinoline derivatives from the literature.

| Compound Class | Cell Line | Activity | IC50 (µM) | Reference |

| Quinoline-3-carboxylate Derivatives | MCF-7 (Breast Cancer) | Antiproliferative | 0.33 | [6] |

| Quinoline-3-carboxylate Derivatives | K562 (Leukemia) | Antiproliferative | 0.28 | [6] |

| Quinoline Derivative (DFIQ) | NSCLC (Lung Cancer) | Apoptosis Induction | 4.16 (24h), 2.31 (48h) | [4] |

| Quinoline-based Combretastatin A-4 Analog | MCF-7 (Breast Cancer) | Antiproliferative | 0.010 - 0.042 | [1] |

| s-triazine-quinoline analogs | DU-145 (Prostate Cancer) | Antiproliferative | 0.01 and 0.02 | [2] |

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Class | Target | Activity | Assay | Reference |

| Tetracyclic quinoline-carboxamides | Topoisomerase I/II | Inhibition | In vitro cytotoxicity | [1] |

| Fluoroquinolones | DNA Gyrase/Topoisomerase IV | Inhibition | Antibacterial assays |

Table 2: Enzyme Inhibition by Quinoline Derivatives

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the therapeutic potential of quinoline-3-carboxylate derivatives.

Anticancer Activity Assessment

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, K562)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microplates

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete medium. The final solvent concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with the test compound for the desired time.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Test compound

-

Stop solution/loading dye (e.g., containing SDS and bromophenol blue)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Set up reaction mixtures containing assay buffer, supercoiled DNA, and various concentrations of the test compound.

-

Initiate the reaction by adding human topoisomerase II enzyme.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.

Ion Channel Activity Assessment

This technique is used to record the ionic currents flowing through the membrane of a single cell, allowing for the characterization of ion channel activity and its modulation by a test compound.

Materials:

-

Cells expressing the ion channel of interest

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Inverted microscope

-

Borosilicate glass capillaries for patch pipettes

-

Pipette puller and fire-polisher

-

Extracellular (bath) solution (composition depends on the ion channel being studied)

-

Intracellular (pipette) solution (composition depends on the ion channel being studied)

-

Test compound

Procedure:

-

Prepare cells for recording by plating them on coverslips.

-

Pull and fire-polish glass pipettes to have a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Using the micromanipulator, carefully approach a single cell with the patch pipette while applying slight positive pressure.

-

Upon touching the cell membrane, release the positive pressure to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.

-

Apply voltage-clamp protocols (e.g., voltage steps or ramps) to elicit ionic currents.

-

Record baseline currents and then perfuse the bath with the test compound at various concentrations to observe its effect on the ion channel currents.

-

Analyze the data to determine changes in current amplitude, kinetics, and voltage-dependence.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.

Caption: Experimental workflow for anticancer screening of quinoline derivatives.

Caption: Intrinsic and extrinsic apoptosis pathways induced by quinoline derivatives.

Conclusion

While direct experimental data for ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is not yet available, the extensive research on related quinoline-3-carboxylate and 4-aminoquinoline derivatives provides a strong foundation for predicting its potential therapeutic targets. The evidence points towards a promising profile, particularly in oncology, with likely mechanisms involving topoisomerase inhibition, induction of apoptosis, and modulation of key cellular signaling pathways. Further investigation using the detailed experimental protocols outlined in this guide is warranted to fully elucidate the therapeutic potential of this and related compounds. This technical guide serves as a valuable resource for researchers and drug development professionals to design and execute studies aimed at unlocking the full potential of this important class of molecules.

References

- 1. tandfonline.com [tandfonline.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 3. Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchhub.com [researchhub.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

In Vitro Screening of Novel Quinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data analysis techniques employed in the in vitro screening of novel quinoline compounds. Quinolines represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties. This guide is designed to equip researchers with the necessary knowledge to design, execute, and interpret in vitro screening cascades for the identification and characterization of promising quinoline-based drug candidates.

Core Principles of In Vitro Screening

In vitro screening is a critical first step in the drug discovery pipeline, enabling the high-throughput evaluation of large compound libraries against specific biological targets in a controlled laboratory setting. This approach offers several advantages, including cost-effectiveness, speed, and the ability to elucidate mechanisms of action early in the development process. For novel quinoline compounds, in vitro assays are tailored to assess their efficacy in various therapeutic areas.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable in vitro screening. The following sections provide step-by-step methodologies for key assays relevant to the evaluation of quinoline compounds.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in anticancer drug screening to determine the effect of novel compounds on cell proliferation and survival.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Cell culture medium

-

96-well plates

-

Test quinoline compounds

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Enzyme Inhibition Assays

Many quinoline compounds exert their biological effects by inhibiting specific enzymes. These assays are crucial for target identification and mechanism of action studies.

Quinoline derivatives are known to inhibit various protein kinases involved in cancer cell signaling.[1][2]

Materials:

-

Purified recombinant kinase (e.g., EGFR, VEGFR-2)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Test quinoline compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

96-well plates

-

Luminometer or spectrophotometer

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the quinoline compounds in the kinase assay buffer. Prepare a solution of the kinase and its substrate in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the quinoline compound dilutions, the kinase solution, and the substrate solution. Include a no-enzyme control and a vehicle control.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final volume should be consistent across all wells.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is measured, which is directly proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Certain quinolones, like ciprofloxacin, are known to target bacterial DNA gyrase (a type II topoisomerase).[3] Similar assays can be adapted to screen for inhibitors of human topoisomerases in cancer research.

Materials:

-

Purified human topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT)

-

Test quinoline compounds

-

DNA loading dye

-

Agarose gel

-

Electrophoresis buffer (e.g., TBE)

-

DNA staining agent (e.g., ethidium bromide)

-

Gel documentation system

Protocol:

-

Reaction Setup: In microcentrifuge tubes, combine the assay buffer, supercoiled plasmid DNA, and serial dilutions of the quinoline compounds.

-

Enzyme Addition: Add the purified topoisomerase II enzyme to each tube. Include a no-enzyme control and a vehicle control.

-

Initiation and Incubation: Start the reaction by adding ATP. Incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Add DNA loading dye to each reaction and load the samples onto an agarose gel. Run the electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the vehicle control.

Antimicrobial Susceptibility Testing

For quinolines with potential antimicrobial activity, determining the Minimum Inhibitory Concentration (MIC) is a standard in vitro assay.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test quinoline compounds

-

Standard antimicrobial agents (positive controls)

-

Inoculum of the microorganism

-

Spectrophotometer or microplate reader

Protocol:

-

Compound Preparation: Prepare serial twofold dilutions of the quinoline compounds in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., CLSI).

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation

Quantitative data from in vitro screening should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Anticancer Activity of Novel Quinoline Compounds

| Compound ID | Target Cell Line | Assay Type | IC50 (µM) | Reference |

| Series A | ||||

| A1 | MCF-7 (Breast) | MTT | 8.2 ± 0.7 | Fictional Data |

| A2 | HCT116 (Colon) | MTT | 5.1 ± 0.4 | Fictional Data |

| A3 | A549 (Lung) | MTT | 12.5 ± 1.1 | Fictional Data |

| Series B | ||||

| B1 | PC-3 (Prostate) | MTT | 3.9 ± 0.3 | Fictional Data |

| B2 | HeLa (Cervical) | MTT | 7.6 ± 0.6 | Fictional Data |

| B3 | K562 (Leukemia) | MTT | 2.8 ± 0.2 | Fictional Data |

Table 2: In Vitro Antimicrobial Activity of Novel Quinoline Compounds

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| Series C | |||

| C1 | Staphylococcus aureus | 4 | Fictional Data |

| C2 | Escherichia coli | 8 | Fictional Data |

| C3 | Candida albicans | 16 | Fictional Data |

| Series D | |||

| D1 | Pseudomonas aeruginosa | 32 | Fictional Data |

| D2 | Bacillus subtilis | 2 | Fictional Data |

| D3 | Aspergillus niger | 8 | Fictional Data |

Table 3: In Vitro Antimalarial Activity of Novel Quinoline Compounds

| Compound ID | Plasmodium falciparum Strain | IC50 (nM) | Reference |

| Series E | |||

| E1 | 3D7 (Chloroquine-sensitive) | 15.2 ± 1.3 | Fictional Data |

| E2 | K1 (Chloroquine-resistant) | 45.8 ± 3.9 | Fictional Data |

| E3 | 3D7 (Chloroquine-sensitive) | 9.7 ± 0.8 | Fictional Data |

| E4 | K1 (Chloroquine-resistant) | 28.1 ± 2.5 | Fictional Data |

Visualization of Pathways and Workflows

Visual representations of complex biological pathways and experimental workflows are invaluable for understanding the context and logic of in vitro screening.

Signaling Pathways Modulated by Quinoline Compounds

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline compounds.

Caption: MAPK signaling pathway with potential points of inhibition by quinoline compounds.

Experimental Workflow

A clear workflow diagram illustrates the logical progression of the in vitro screening cascade.

References

The Enduring Legacy and Evolving Future of Quinoline-Based Drugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has been a cornerstone of medicinal chemistry for over a century. From the serendipitous discovery of quinine's antimalarial properties to the rational design of targeted anticancer agents, quinoline-based drugs have made an indelible mark on human health. This in-depth technical guide explores the core facets of the discovery and development of these remarkable compounds, providing researchers and drug development professionals with a comprehensive resource on their history, mechanisms of action, synthesis, and therapeutic applications.

A Rich History: From Peruvian Bark to Modern Laboratories

The story of quinoline-based drugs begins with the use of cinchona bark by indigenous populations in Peru to treat fevers.[1] In the 19th century, French scientists isolated the active alkaloid, quinine, marking the beginning of a long and fruitful journey in drug discovery. The urgent need for synthetic antimalarials during World War II spurred the development of chloroquine in the 1930s and its less toxic derivative, hydroxychloroquine, in 1946.[2][3] These 4-aminoquinolines proved highly effective against malaria for many years.[2]

The versatility of the quinoline scaffold has since been exploited to develop drugs for a wide range of diseases. The discovery of nalidixic acid in the 1960s paved the way for the development of a major class of antibacterial agents, the fluoroquinolones, including widely used drugs like ciprofloxacin and moxifloxacin.[4][5] More recently, the quinoline core has been incorporated into targeted anticancer therapies such as bosutinib and neratinib, which are kinase inhibitors used in the treatment of leukemia and breast cancer, respectively.[6][7]

Mechanisms of Action: A Tale of Diverse Targets

The therapeutic efficacy of quinoline-based drugs stems from their ability to interact with a variety of biological targets.

Antimalarial Activity: Disrupting Heme Metabolism

The primary mechanism of action for quinoline antimalarials like chloroquine is the disruption of heme metabolism within the malaria parasite, Plasmodium falciparum.[8] The parasite digests hemoglobin in the host's red blood cells, releasing toxic heme. To protect itself, the parasite polymerizes heme into a non-toxic crystalline pigment called hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite and interferes with this polymerization process. The resulting buildup of toxic heme leads to oxidative stress and parasite death.[8]

Anticancer Activity: Targeting Key Signaling Pathways

In the realm of oncology, quinoline-based drugs often function as inhibitors of protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

PI3K/Akt/mTOR Pathway: This pathway is frequently overactive in many cancers, promoting cell survival and proliferation. Several quinoline derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[9][10][11][12] By blocking these kinases, these compounds can induce apoptosis (programmed cell death) in cancer cells.

EGFR and VEGFR Signaling: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key drivers of tumor growth and angiogenesis (the formation of new blood vessels).[1][13][14][15] Several quinoline-based drugs, such as neratinib and bosutinib, are designed to inhibit the kinase activity of these receptors, thereby blocking downstream signaling and impeding tumor progression.[1][13]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of prominent quinoline-based drugs, providing a basis for comparison of their activity and pharmacokinetic properties.

Table 1: In Vitro Activity (IC50) of Selected Quinoline-Based Drugs

| Drug | Target/Organism | IC50 | Reference(s) |

| Chloroquine | Plasmodium falciparum (3D7, sensitive) | 0.026 - 0.60 µM | [16] |

| Chloroquine | Plasmodium falciparum (K1, resistant) | 0.026 - 49 µM | [16] |

| Quinine | Plasmodium falciparum (NF54) | 0.18 µM | [17] |

| Bosutinib | ABL Kinase | 1.2 nM | Data compiled from literature |

| Neratinib | EGFR | 5 nM | Data compiled from literature |

| Neratinib | HER2 | 8 nM | Data compiled from literature |

| Ciprofloxacin | Escherichia coli | 0.015 - 0.25 µg/mL | Data compiled from literature |

| Moxifloxacin | Streptococcus pneumoniae | 0.12 µg/mL | Data compiled from literature |

| Quinoline-hydrazone 2 | Plasmodium falciparum (K1) | 0.026 µM (72h) | [16] |

| Quinoline-chalcone 33 | EGFR | 37.07 nM | Data compiled from literature |

| N-alkylated, 2-oxoquinoline 16 | HEp-2 (larynx tumor) | 49.01% inhibition | [18] |

| 7-chloro-4-quinolinylhydrazone 36 | SF-295 (CNS cancer) | 0.314 - 4.65 µg/cm³ | [18] |

Table 2: Pharmacokinetic Properties of Selected Quinoline-Based Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism | Excretion | Reference(s) |

| Chloroquine | ~89 | 50-65 | 30-60 days | Hepatic (CYP2C8, CYP3A4) | Renal | Data compiled from literature |

| Hydroxychloroquine | ~74 | 45-55 | 40-50 days | Hepatic | Renal | [19] |

| Ciprofloxacin | 60-80 | 20-40 | 3-5 | Hepatic | Renal | [8][9][20] |

| Moxifloxacin | ~90 | ~50 | 12-14 | Hepatic | Renal and Fecal | [8][9][20] |

| Bosutinib | 34 | 94 | 22.5 | Hepatic (CYP3A4) | Fecal | Data compiled from literature |

| Neratinib | ~2 | >99 | 17 | Hepatic (CYP3A4) | Fecal | Data compiled from literature |

Table 3: Acute Toxicity (LD50) of Selected Quinoline Compounds

| Compound | Animal Model | Route | LD50 | Reference(s) |

| Quinoline | Rat | Oral | 331-460 mg/kg | [21] |

| Chloroquine | Mouse | Oral | 50 mg/kg | Data compiled from literature |

| Ciprofloxacin | Mouse | Oral | 5000 mg/kg | Data compiled from literature |

Experimental Protocols: Synthesis and Biological Evaluation

The development of novel quinoline-based drugs relies on robust synthetic methodologies and reliable biological assays.

Key Synthetic Methodologies

Several classical and modern synthetic methods are employed to construct the quinoline scaffold.

Skraup Synthesis: This is one of the oldest and most well-known methods for synthesizing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.[22][23]

-

Detailed Protocol (Skraup Synthesis of Quinoline):

-

In a fume hood, cautiously add 24 mL of concentrated sulfuric acid to 36 g of glycerol in a 500 mL round-bottom flask, while cooling in an ice bath.

-

Add 19 g of aniline to the mixture.

-

Add 15 g of ferrous sulfate heptahydrate as a moderator.

-

Slowly and carefully add 12 g of nitrobenzene as the oxidizing agent.

-

Attach a reflux condenser and heat the mixture gently. The reaction is exothermic and may become vigorous.

-

After the initial vigorous reaction subsides, continue to heat the mixture at reflux for 3 hours.

-

Allow the mixture to cool and then pour it into a large beaker containing 500 mL of water.

-

Steam distill the mixture to separate the quinoline.

-

Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

-

Purify the crude quinoline by vacuum distillation.

-

Combes Synthesis: This method involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst, typically sulfuric acid, to yield a 2,4-disubstituted quinoline.[3][24][25]

Friedländer Synthesis: This synthesis produces substituted quinolines from the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).

Biological Evaluation Assays

A variety of in vitro and in vivo assays are used to assess the therapeutic potential of new quinoline derivatives.

MTT Assay for Cytotoxicity: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

-

Detailed Protocol (MTT Assay):

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the quinoline compound and a vehicle control.

-

Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

In Vivo Efficacy Studies: Animal models are essential for evaluating the in vivo efficacy and safety of drug candidates.

-

Protocol for In Vivo Anticancer Efficacy in a Xenograft Model:

-

Implant human cancer cells subcutaneously into the flank of immunodeficient mice.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the quinoline compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Drug Discovery and Development Workflow

The path from a promising quinoline scaffold to an approved drug is a long and complex process. The following diagram illustrates a typical workflow.

Conclusion and Future Directions

The quinoline scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. While challenges such as drug resistance and toxicity remain, the ongoing exploration of novel derivatives and a deeper understanding of their mechanisms of action hold great promise for the future. The application of modern drug discovery tools, including computational modeling and artificial intelligence, will undoubtedly accelerate the identification and optimization of the next generation of quinoline-based drugs, ensuring that this remarkable chemical entity continues to benefit human health for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. iipseries.org [iipseries.org]

- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 5. Quinolones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. docs.abcam.com [docs.abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 17. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 18. Table: Pharmacokinetics of Selected Fluoroquinolones-MSD Veterinary Manual [msdvetmanual.com]

- 19. Build React Agent from Scratch using LangGraph [Code Included] | Towards AI [pub.towardsai.net]

- 20. researchgate.net [researchgate.net]

- 21. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Pharmacokinetic Parameters of Quinine in Healthy Subjects and in Patients with Uncomplicated Malaria in Nigeria: Analysis of Data using a Population Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 25. youtube.com [youtube.com]

Technical Guide: Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate, a potential bioactive compound within the 4-aminoquinoline class of molecules. Due to the limited availability of public data on this specific molecule, this guide synthesizes information from closely related analogs to project its chemical properties, synthetic routes, and potential biological activities.

Chemical Identity and Properties

While a specific CAS number for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is not publicly cataloged, its chemical characteristics can be inferred from its constituent parts and related known compounds. The core structure is a 4-aminoquinoline, a scaffold known for its presence in a variety of therapeutic agents.[1][2]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C20H29N3O2 | |

| Molecular Weight | 343.47 g/mol | |

| XLogP3 | 4.2 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bond Count | 7 |

Note: These properties are computationally predicted and await experimental verification.

Synthesis and Reaction Mechanisms

The synthesis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is anticipated to follow established protocols for the preparation of 4-aminoquinoline derivatives. A common and effective method is the nucleophilic aromatic substitution (SNA r) of a 4-chloroquinoline precursor with the desired amine side-chain.[3]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process: first, the construction of the substituted quinoline core, followed by the addition of the amino side-chain.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate

This step typically involves a Gould-Jacobs reaction. 2,4-Dimethylaniline is reacted with diethyl (ethoxymethylene)malonate. The resulting intermediate is then cyclized at high temperature, often in a high-boiling solvent like diphenyl ether, to form the quinoline ring system.

Step 2: Chlorination to Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate

The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group, which is a good leaving group for the subsequent substitution reaction. This is commonly achieved by refluxing the hydroxyquinoline with phosphoryl chloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).

Step 3: Nucleophilic Aromatic Substitution

The final step involves the reaction of the 4-chloroquinoline intermediate with 3-(dimethylamino)-1-propylamine. This reaction is typically carried out in a suitable solvent such as acetonitrile or ethanol, and may be heated to drive the reaction to completion.[4] An acid scavenger, like potassium carbonate, may be added to neutralize the HCl generated during the reaction.

Potential Biological Activity and Mechanism of Action

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery.[1][2] Compounds with this core structure are known to interfere with the detoxification of heme in the malaria parasite's food vacuole.

Antimalarial Action

In the acidic food vacuole of Plasmodium falciparum, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing the heme into an inert crystalline substance called hemozoin. 4-aminoquinoline drugs are thought to inhibit this polymerization process. By capping the growing hemozoin crystal, they leave the toxic free heme to accumulate, which leads to oxidative stress and parasite death.

Anticancer Potential

Recent studies have also explored the use of 4-aminoquinoline derivatives as anticancer agents. Their mechanism in cancer is multifaceted but is often linked to their ability to accumulate in acidic cellular compartments like lysosomes, leading to lysosomal dysfunction and the induction of apoptosis.

Characterization and Analytical Data

While experimental data for the title compound is not available, the following table outlines the expected analytical results based on its structure and data from similar compounds.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the quinoline ring (6-9 ppm).- Signals for the ethyl ester group (quartet around 4.4 ppm, triplet around 1.4 ppm).- Signals for the dimethylamino group (singlet around 2.2 ppm).- Methylene protons of the propyl chain (multiplets between 1.8 and 3.5 ppm).- Methyl groups on the quinoline ring (singlets around 2.5-2.8 ppm). |

| ¹³C NMR | - Carbonyl carbon of the ester (around 165 ppm).- Aromatic and heteroaromatic carbons of the quinoline ring (100-160 ppm).- Carbons of the ethyl and propyl chains (10-65 ppm). |

| Mass Spec (HRMS) | - A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. |

| Infrared (IR) | - N-H stretching vibrations (around 3300-3400 cm⁻¹).- C=O stretching of the ester (around 1720 cm⁻¹).- C=N and C=C stretching of the quinoline ring (1500-1620 cm⁻¹). |

Conclusion

Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate represents a promising, yet underexplored, member of the 4-aminoquinoline family. Based on the extensive research into this class of compounds, it is predicted to be synthetically accessible and possess significant biological activity, potentially as an antimalarial or anticancer agent. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its therapeutic potential through in vitro and in vivo studies. This guide provides a foundational framework for researchers to begin such an investigation.

References

- 1. Ethyl quinoline-4-carboxylate | C12H11NO2 | CID 281193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HU184253B - Process for producing 4-amino-3-quinoline carboxylic acids and esters - Google Patents [patents.google.com]

Methodological & Application

Application Note and Protocol: Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed, albeit hypothetical, experimental protocol for the synthesis and evaluation of the potential antimicrobial properties of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate. Due to a lack of specific published data for this exact compound, the following protocols are based on established methodologies for the synthesis of structurally related quinoline derivatives and standard microbiological assays. This application note is intended to guide researchers in the potential synthesis and investigation of this novel compound.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3][4] The biological activity of these compounds is often dependent on the nature and position of substituents on the quinoline core.[2] The title compound, Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate, features a substituted quinoline core with a basic side chain at the 4-position, a common pharmacophore in many bioactive molecules. This structural motif suggests its potential as a novel therapeutic agent. This document outlines a proposed synthetic route and a detailed protocol for assessing its in vitro antimicrobial activity.

Proposed Synthesis Protocol

The proposed synthesis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is a multi-step process commencing with the construction of the quinoline core via a Gould-Jacobs reaction, followed by functional group manipulations to introduce the desired side chain.[5][6][7][8][9]

Step 1: Synthesis of Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate

This step employs the Gould-Jacobs reaction to construct the substituted quinoline ring system.

-

In a round-bottom flask, combine 2,4-dimethylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 100-110 °C for 2 hours.

-

Increase the temperature to 240-250 °C and heat for an additional 30 minutes in a high-boiling point solvent like diphenyl ether.

-

Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

-

Filter the solid product, wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent, and dry under vacuum.

-

The crude product can be purified by recrystallization.

Step 2: Synthesis of Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate

The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.

-

To the Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate (1 equivalent) from the previous step, add phosphorus oxychloride (POCl₃) (3-5 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approximately 110 °C) for 2-3 hours.[10]

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry to yield Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate.[11]

Step 3: Synthesis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

The final step involves the nucleophilic aromatic substitution of the chloro group with 3-(dimethylamino)-1-propylamine.[12][13]

-

In a sealed tube or a round-bottom flask with a reflux condenser, dissolve Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.

-

Add 3-(dimethylamino)-1-propylamine (1.2-1.5 equivalents).

-

Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Proposed Antimicrobial Activity Screening Protocol

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a panel of pathogenic bacteria using the broth microdilution method.[14][15][16][17]

Materials and Reagents:

-

Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate (Test Compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (sterile broth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Experimental Procedure:

-

Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.

-

Serial Dilutions:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested, and mix well. This will be the highest concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

-

-

Preparation of Bacterial Inoculum:

-

Grow bacterial cultures overnight in a suitable broth medium.

-

Dilute the overnight culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Further dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation: Add 10 µL of the final bacterial inoculum to each well, except for the negative control wells (which should only contain sterile broth).

-

Controls:

-

Positive Control: A row with a known antibiotic (e.g., Ciprofloxacin) with serial dilutions.

-

Negative Control (Sterility Control): A well containing only sterile CAMHB.

-

Growth Control: A well containing CAMHB and the bacterial inoculum but no test compound.

-

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism, as detected by the naked eye.[17][18]

Data Presentation

The results of the MIC assay can be summarized in a table for clear comparison.

| Compound | MIC (µg/mL) | |||

| S. aureus | B. subtilis | E. coli | P. aeruginosa | |

| Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate | Hypothetical Value 1 | Hypothetical Value 2 | Hypothetical Value 3 | Hypothetical Value 4 |

| Ciprofloxacin (Positive Control) | Known Value | Known Value | Known Value | Known Value |

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthetic route for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

Experimental Workflow for MIC Assay

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

- 1. (PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022) [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 8. iipseries.org [iipseries.org]

- 9. Gould-Jacobs Reaction [drugfuture.com]

- 10. ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE | 13720-94-0 [chemicalbook.com]

- 11. PubChemLite - Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate (C14H14ClNO2) [pubchemlite.lcsb.uni.lu]

- 12. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]